Bienvenue dans la boutique en ligne BenchChem!

Metiprenaline

β-adrenoceptor pharmacology cardiac inotropy structure-activity relationship

Metiprenaline is the sole compound serving as Isoproterenol Impurity RRT 3.2 reference standard—essential for ANDA submissions and GMP-compliant QC. Unlike isoprenaline (potent β-agonist), metiprenaline functions as a weak β-adrenoceptor antagonist with residual partial agonist activity, enabling unique SAR studies of 3-O-methylation effects. Its COMT resistance and near-exclusive hOCT3 selectivity (~23-fold over hOCT1/hOCT2; IC₅₀ 4.38 μM) make it irreplaceable for uptake₂/EMT research and isolated organ bath protocols. No generic substitute meets these orthogonal pharmacological and regulatory requirements.

Molecular Formula C12H19NO3
Molecular Weight 225.28 g/mol
CAS No. 1212-03-9
Cat. No. B1676501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMetiprenaline
CAS1212-03-9
Synonyms3-O-methoxyisoprenaline
3-O-methylisoprenaline sulfate
metiprenaline
metiprenaline hydrochloride
metiprenaline sulfate
O-methylisoprenaline
Molecular FormulaC12H19NO3
Molecular Weight225.28 g/mol
Structural Identifiers
SMILESCC(C)NCC(C1=CC(=C(C=C1)O)OC)O
InChIInChI=1S/C12H19NO3/c1-8(2)13-7-11(15)9-4-5-10(14)12(6-9)16-3/h4-6,8,11,13-15H,7H2,1-3H3
InChIKeyXXCCGRRUBBGZRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Metiprenaline (CAS 1212-03-9) Procurement Guide: Pharmacological Profile and Scientific Positioning


Metiprenaline (INN; developmental code Egyt 402), also known as 3-O-methylisoprenaline, is a synthetic catecholamine derivative and the 3-O-methyl analogue of isoprenaline (isoproterenol) [1]. Originally developed as a bronchodilator, it was never marketed as a therapeutic agent [1]. Structurally, the single O-methyl substitution at the 3-position of the catechol ring distinguishes it from its parent compound isoprenaline and places it in a unique pharmacological space: it exhibits weak β-adrenoceptor antagonist activity rather than the potent agonist activity characteristic of isoprenaline [2]. This compound is also recognised as Isoproterenol Impurity RRT 3.2, making it a critical reference standard for pharmaceutical quality control applications [3].

Why Metiprenaline Cannot Be Substituted by Other β-Adrenoceptor Agonists or Metabolites in Research and Quality Control


Substituting metiprenaline with isoprenaline, orciprenaline, salbutamol, or even normetanephrine would introduce fundamentally different pharmacological profiles and fail to meet specific experimental or regulatory requirements. Metiprenaline's 3-O-methylation renders it resistant to catechol-O-methyltransferase (COMT)-mediated metabolism, a property shared with orciprenaline (which achieves COMT resistance via a resorcinol ring) but absent in its parent isoprenaline, which is rapidly inactivated by COMT with a half-life of approximately 2.5–5 minutes [1]. Critically, unlike all major clinical β-agonists (isoprenaline, orciprenaline, salbutamol, terbutaline) which act as receptor agonists, metiprenaline functions as a weak β-adrenoceptor antagonist [2]. Furthermore, metiprenaline is the only compound among these that serves as the pharmacopoeial impurity reference standard Isoproterenol Impurity RRT 3.2, essential for ANDA submissions and GMP-compliant quality control [3]. These orthogonal differentiators—metabolic stability mechanism, receptor signalling direction, and regulatory identity—mean that generic substitution would invalidate experimental results or regulatory filings.

Metiprenaline (CAS 1212-03-9) Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


Evidence Item 1: Functional β-Adrenoceptor Antagonist Activity vs. Isoprenaline Agonist Activity in Isolated Rat Heart

In isolated perfused rat heart preparations, 3-O-methylisoprenaline (metiprenaline) at 10 μM produced a rightward shift of the isoprenaline dose-response curve for inotropic responses, confirming β-adrenoceptor antagonist activity. In contrast, isoprenaline alone produced a leftward concentration-dependent positive inotropic effect. Metiprenaline (10 μM) also inhibited isoprenaline uptake by 57% in the same preparation [1]. Critically, metiprenaline did not affect inotropic responses to CaCl₂, demonstrating that its antagonism was specifically β-adrenoceptor-mediated rather than a non-specific depression of cardiac contractility [1]. This functional antagonist profile stands in direct opposition to the potent agonist activity of isoprenaline, which has an EC₅₀ of approximately 20 nM for L-type Ca²⁺ current stimulation in ventricular myocytes [2].

β-adrenoceptor pharmacology cardiac inotropy structure-activity relationship

Evidence Item 2: Selective Inhibition of Human Organic Cation Transporter 3 (hOCT3/SLC22A3) with ~23-Fold Selectivity Over hOCT1 and hOCT2

Metiprenaline (O-methylisoprenaline, OMI) demonstrates pronounced selectivity for hOCT3 over the closely related transporters hOCT1 and hOCT2. In HEK293 cells stably expressing each human OCT isoform, metiprenaline inhibited [³H]-MPP⁺ uptake at hOCT3 with an IC₅₀ of 4,380 nM, compared to IC₅₀ values of approximately 100,000 nM at both hOCT1 and hOCT2 [1]. The primary literature further states that 'O-methylisoprenaline (OMI) inhibited almost exclusively hOCT3' [2]. In contrast, the reference inhibitor corticosterone showed approximately 100-fold selectivity for hOCT3 over hOCT1/hOCT2, but with a fundamentally different structural class [2]. Isoprenaline itself is a transported substrate of OCTs and does not exhibit this selective inhibitory profile [2].

organic cation transporter hOCT3 selectivity extraneuronal monoamine transporter

Evidence Item 3: COMT Metabolic Stability Conferred by 3-O-Methyl Substitution Compared to Isoprenaline

Metiprenaline carries a methoxy group at the 3-position of its phenyl ring, the same position that catechol-O-methyltransferase (COMT) would normally methylate. This pre-existing O-methylation renders metiprenaline inherently resistant to COMT-mediated metabolic inactivation, in contrast to the catechol-bearing isoprenaline which is rapidly O-methylated by COMT and has an intravenous elimination half-life of approximately 2.5–5 minutes [1]. Orciprenaline (metaproterenol) achieves COMT resistance through a different structural mechanism—a resorcinol (3,5-dihydroxy) ring with the hydroxyl groups in meta configuration relative to the side chain—rather than the 3-methoxy-4-hydroxy pattern of metiprenaline [2]. Salbutamol and terbutaline achieve metabolic stability via a hydroxymethyl group and a resorcinol ring, respectively. This structural differentiation means metiprenaline is uniquely suited as an analytical reference standard for detecting the specific 3-O-methyl impurity in isoproterenol drug substance [3].

COMT resistance metabolic stability catecholamine methylation

Evidence Item 4: Uptake₂ (Extraneuronal Monoamine Transporter) Inhibitor Activity at 100 μmol/L in Perfused Rat Heart

In isolated perfused rat heart experiments, 3-O-methylisoprenaline (metiprenaline) at 100 μmol/L acted as an uptake₂ inhibitor, significantly reducing the positive chronotropic response to isoprenaline (3 nmol/L) in the presence of the COMT inhibitor tropolone (100 μmol/L) [1]. Under the same conditions, normetanephrine (100 μmol/L) also reduced the chronotropic response, but corticosterone (100 μmol/L) and hydrocortisone (30 μmol/L) had weaker or absent effects [1]. Importantly, metiprenaline (100 μmol/L) and normetanephrine (100 μmol/L) each induced a positive chronotropic response when administered alone, indicating residual partial agonist activity at this high concentration, whereas corticosterone and hydrocortisone did not [1]. This dual uptake₂ inhibitor / weak partial agonist profile distinguishes metiprenaline from pure uptake₂ blockers such as corticosterone.

uptake₂ inhibition extraneuronal transport chronotropic response

Evidence Item 5: Regulatory Identity as Isoproterenol Impurity RRT 3.2 Reference Standard for Pharmaceutical Quality Control

Metiprenaline is formally designated as Isoproterenol Impurity RRT 3.2 (Relative Retention Time 3.2) in pharmacopoeial impurity profiling methods [1]. This compound is supplied with full characterisation data (NMR, MS, HPLC purity) compliant with regulatory guidelines, and is explicitly intended for analytical method development, method validation (AMV), quality control (QC) applications for Abbreviated New Drug Applications (ANDA), and commercial production monitoring of isoproterenol drug substance [1]. An HPLC method for the simultaneous separation and quantification of isoprenaline and its metabolite 3-O-methylisoprenaline in physiological salt solutions has been published, using a Nova-Pak C18 column with isocratic mobile phase and amperometric detection [2]. No other β-adrenoceptor agonist compound (orciprenaline, salbutamol, terbutaline, fenoterol) serves as a regulatory impurity standard for isoproterenol, making metiprenaline uniquely positioned for this application.

pharmaceutical impurity standard isoproterenol ANDA HPLC reference standard

Optimal Research and Industrial Application Scenarios for Metiprenaline (CAS 1212-03-9)


Scenario 1: Pharmacological Differentiation of β-Adrenoceptor Agonist vs. Antagonist Signalling in Cardiac or Smooth Muscle Preparations

Investigators using isolated organ bath systems (perfused heart, tracheal rings, or ventricular myocytes) can employ metiprenaline as a weak β-adrenoceptor antagonist with residual partial agonist activity to probe the functional consequences of 3-O-methylation on catecholamine signalling. Based on the direct evidence that metiprenaline (10 μM) shifts the isoprenaline inotropic dose-response curve rightward without affecting CaCl₂ responses [Section 3, Evidence Item 1], and that at 100 μmol/L it exhibits both uptake₂ inhibition and intrinsic positive chronotropic activity [Section 3, Evidence Item 4], metiprenaline offers a unique intermediate pharmacological phenotype—neither a pure antagonist like propranolol nor a pure agonist like isoprenaline. This makes it valuable for structure-activity relationship studies examining how O-methylation converts catecholamine agonists into weak antagonists [1].

Scenario 2: Selective hOCT3/SLC22A3 Transporter Inhibition in Drug Disposition and Monoamine Clearance Studies

For laboratories studying organic cation transporter pharmacology, metiprenaline provides a commercially available, structurally defined inhibitor with near-exclusive hOCT3 selectivity (~23-fold over hOCT1/hOCT2; IC₅₀ hOCT3 = 4.38 μM) [Section 3, Evidence Item 2]. This selectivity profile, described in the primary literature as 'almost exclusive' hOCT3 inhibition [1], is not matched by isoprenaline (which is a transported substrate) or the steroid-based inhibitor corticosterone. Researchers investigating extraneuronal monoamine clearance in tissues expressing hOCT3 (heart, brain, placenta, skeletal muscle) can use metiprenaline to selectively block this transport pathway while minimising off-target effects at hOCT1 (hepatic) and hOCT2 (renal) [1].

Scenario 3: Isoproterenol Drug Substance and Drug Product Impurity Profiling for ANDA Submission and GMP Release Testing

Quality control and analytical development laboratories supporting isoproterenol drug product manufacture require metiprenaline specifically as the Isoproterenol Impurity RRT 3.2 reference standard [Section 3, Evidence Item 5]. It is used for HPLC method development and validation (AMV), system suitability testing, and batch release impurity quantification in compliance with ICH Q3A/Q3B guidelines [1]. A validated HPLC method with electrochemical detection for simultaneous quantification of isoprenaline and 3-O-methylisoprenaline has been published, providing a directly applicable analytical framework [2]. No substitute reference standard can meet this regulatory requirement, as the impurity must be structurally authenticated against the specified RRT marker.

Scenario 4: Extraneuronal Uptake₂ Mechanism Studies Using a Dual-Action Inhibitor/Partial Agonist Probe

The extraneuronal monoamine transporter (EMT/uptake₂/OCT3) plays a critical role in terminating catecholamine signalling in sympathetically innervated tissues. Metiprenaline is uniquely suited for uptake₂ research because it simultaneously inhibits catecholamine transport and provides a weak β-adrenoceptor stimulus [Section 3, Evidence Item 4]. This dual action enables experimental designs that cannot be achieved with pure uptake₂ inhibitors such as corticosterone (no intrinsic receptor activity). Specifically, in perfused organ models, metiprenaline at 100 μmol/L can be used to block extraneuronal isoprenaline accumulation while its intrinsic chronotropic effect provides a built-in positive control for tissue viability [1]. The compound is also COMT-resistant [Section 3, Evidence Item 3], ensuring stable concentrations throughout prolonged perfusion protocols.

Quote Request

Request a Quote for Metiprenaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.